molecular formula C7H5BrO3 B155236 4-Bromo-2-hydroxybenzoic Acid CAS No. 1666-28-0

4-Bromo-2-hydroxybenzoic Acid

Cat. No. B155236
CAS RN: 1666-28-0
M. Wt: 217.02 g/mol
InChI Key: FYAKLZKQJDBBKW-UHFFFAOYSA-N
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Description

4-Bromo-2-hydroxybenzoic acid is a brominated derivative of hydroxybenzoic acid, which is an important intermediate in the synthesis of various pharmaceuticals and organic compounds. The presence of the bromine atom and the hydroxyl group on the benzene ring makes it a versatile compound for further chemical modifications and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of 4-bromo-2-hydroxybenzoic acid and its derivatives can be achieved through various routes. For instance, microbial hydroxylation of o-bromophenylacetic acid has been used to produce 2-bromo-5-hydroxyphenylacetic acid, which is a key intermediate for synthesizing melatonin receptor agonists and sodium hydrogen exchange compounds . Another study reports the synthesis of a bromo derivative from 3,5-dihydroxybenzoic acid, with the structure confirmed by mass spectrometry . Additionally, the synthesis of related compounds such as methyl 4-bromo-2-methoxybenzoate from 4-bromo-2-fluorotoluene through a series of reactions including bromination, hydrolysis, cyanidation, methoxylation, and esterification has been described, with a high yield and purity .

Molecular Structure Analysis

The molecular structure of 4-bromo-2-hydroxybenzoic acid and its analogs has been studied using various techniques. For example, the crystal structure of 4-bromo-3,5-di(methoxy)benzoic acid shows dimeric units linked via type II Br…Br interactions, Br…π, and weak H-bonding interactions, which are similar to the parent 4-bromobenzoic acid . The study of synthon polymorphism in co-crystals of 4,4'-bipyridine and 4-hydroxybenzoic acid reveals the structural roles of the two bipyridine N-atoms and the presence of pseudopolymorphism .

Chemical Reactions Analysis

4-Bromo-2-hydroxybenzoic acid can undergo various chemical reactions due to its functional groups. Nucleophilic substitution reactions have been observed with bromobenzo[1,2-c;3,4-c']bis[1,2,5]thiadiazole, leading to the formation of alkoxy-, propylthio-, and amino-substituted derivatives . The bromo derivative of 3,5-dihydroxybenzoic acid has been used in molecular recognition studies with N-donor compounds, forming supramolecular assemblies through hydrogen bonding .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-bromo-2-hydroxybenzoic acid derivatives are influenced by the presence of substituents on the benzene ring. The methoxy-substituents in 4-bromo-3,5-di(methoxy)benzoic acid affect the strength of Br…Br type II halogen bonds, with a shorter Br…Br distance compared to the parent compound . The supramolecular assemblies formed by the bromo derivative of 3,5-dihydroxybenzoic acid with N-donor compounds demonstrate the importance of functional groups in determining the recognition patterns and the formation of complex networks .

Scientific Research Applications

Biosynthesis of Value-Added Bioproducts

4-Hydroxybenzoic acid (4-HBA), closely related to 4-Bromo-2-hydroxybenzoic acid, has emerged as a promising intermediate for several high-value bioproducts. It finds applications in food, cosmetics, pharmacy, and as fungicides. Using synthetic biology and metabolic engineering, 4-HBA is utilized to produce compounds like resveratrol, muconic acid, gastrodin, xiamenmycin, and vanillyl alcohol, highlighting its versatility as a feedstock for biotechnologically significant products (Wang et al., 2018).

Degradation and Environmental Impact

Research on the degradation of 2-bromobenzoic acid by a Pseudomonas aeruginosa strain has shown its capacity to degrade various halobenzoates, including dihalobenzoates. This degradation process is significant in understanding the environmental impact and biodegradation pathways of similar compounds like 4-Bromo-2-hydroxybenzoic acid (Higson & Focht, 1990).

Hydrolytic Dehalogenation in Microbial Metabolism

Alcaligenes denitrificans NTB-1 metabolizes compounds like 4-bromo-2-hydroxybenzoic acid through hydrolytic dehalogenation. This microbial process yields 4-hydroxybenzoate, which is further metabolized, demonstrating the compound's role in microbial metabolism and potential bioremediation applications (van den Tweel et al., 1987).

Skin Metabolism and Cosmetic Applications

Parabens, which are esters of 4-hydroxybenzoic acid, are widely used in cosmetics and pharmaceuticals. Studies on the hydrolysis of parabens to 4-hydroxybenzoic acid in human and minipig skin have significant implications for understanding dermal absorption and metabolism in the context of cosmetic and pharmaceutical formulations (Jewell et al., 2007).

Herbicide Resistance and Agricultural Applications

The transformation of bromoxynil (a herbicide) to 3,5-dibromo-4-hydroxybenzoic acid in transgenic plants, conferred by a bacterial detoxification gene, highlights an innovative approach to achieving herbicide resistance. This application is particularly relevant in agricultural biotechnology (Stalker et al., 1988).

Metabolic Pathways in Drug Research

The study of 4-Bromo-2,5-dimethoxyphenethylamine's metabolism in human hepatocytes, producing metabolites like 4-bromo-2,5-dimethoxybenzoic acid, provides insights into the metabolic pathways of similar brominated compounds. This research is crucial in understanding the metabolic fate of such compounds in the human body, although it primarily focuses on psychoactive designer drugs (Carmo et al., 2005).

Synthesis and Chemical Applications

The synthesis of various derivatives of 4-hydroxybenzoic acid, including brominated forms, is a fundamental aspect of chemical research. These derivatives have diverse applications in pharmaceuticals, agrochemicals, and materials science. Studies on their synthesis contribute to the development of new chemical entities and processes (Cavill, 1945).

Environmental and Microbial Interactions

The interaction of 4-hydroxybenzoic acid with soil microbes and its impact on microbial community structure and functional diversity is a crucial area of environmental research. Understanding these interactions helps in assessing the environmental footprint of related compounds like 4-Bromo-2-hydroxybenzoic acid (Guo et al., 2015).

Safety And Hazards

4-Bromo-2-hydroxybenzoic acid causes serious eye damage and may cause respiratory irritation . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound . It should be used only outdoors or in a well-ventilated area to avoid breathing dust, fume, gas, mist, vapors, or spray .

properties

IUPAC Name

4-bromo-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrO3/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3,9H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYAKLZKQJDBBKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90296399
Record name 4-Bromo-2-hydroxybenzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90296399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-hydroxybenzoic Acid

CAS RN

1666-28-0
Record name 1666-28-0
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Record name 4-Bromo-2-hydroxybenzoic Acid
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Record name 4-Bromo-2-hydroxybenzoic acid
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Synthesis routes and methods I

Procedure details

In water (22.5 ml) and a 47% aqueous solution of hydrobromic acid (22.5 ml), 4-amino-2-hydroxybenzoic acid (5.04 g) was dissolved. While the resulting solution mixture was maintained at 5° C. or lower, an aqueous solution (water: 15.0 ml) of sodium nitrite (2.26 g) was added dropwise thereto, followed by stirring for 30 minutes under ice cooling. The reaction mixture was added, in portions, to a solution of cuprous bromide (5.63 g) dissolved in a 47% aqueous solution of hydrobromic acid (15 ml) under ice cooling. The resulting mixture was stirred at room temperature for 150 minutes. Ethyl acetate was added to the reaction mixture for extraction. The organic layer so obtained was washed with water and then dried over anhydrous sodium sulfate. The residue obtained by distilling off the solvent under reduced pressure was purified by chromatography on a silica gel column (dichloromethane˜10% methanol—dichloromethane), whereby 4-bromo-2-hydroxybenzoic acid (5.51 g) was obtained as a crudely purified product.
Quantity
15 mL
Type
reactant
Reaction Step One
[Compound]
Name
cuprous bromide
Quantity
5.63 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
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reactant
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Quantity
5.04 g
Type
reactant
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22.5 mL
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reactant
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Quantity
22.5 mL
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solvent
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[Compound]
Name
aqueous solution
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0 (± 1) mol
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15 mL
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aqueous solution
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Synthesis routes and methods II

Procedure details

4-Aminosalicylic acid (15.0 g, 98 mmol) and hydrobromic acid (47%, 100 ml) were mixed with water (100 ml). A solution of sodium nitrite (6.8 g, 98 mmol) in water (50 ml) was added dropwise to the mixture at 0° C., and the mixture was stirred at the same temperature for 30 minutes. A mixture of cuprous bromide (16.9 g, 117 mmol) and hydrobromic acid (47%, 45 ml) was added dropwise to the mixture at 0° C., and the mixture was stirred at the same temperature for 1 hr. The reaction mixture was combined with ethyl acetate and extracted. The organic layer was washed with saturated brine and dried over anhydrous magnesium sulfate. The solvent was evaporated to give the titled compound (15.5 g, 73%) as a gray solid.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
6.8 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
[Compound]
Name
cuprous bromide
Quantity
16.9 g
Type
reactant
Reaction Step Three
Quantity
45 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
73%

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

To a mixture of 3-hydroxybenzoic acid (14.480 mmol, 2 g) in acetic acid (14.5 mL) and sulfuric acid (1.5 mL) at 50° C., a solution of bromine (15.204 mmol, 0.780 mL) in acetic acid (7.2 mL) was added and stirred 30 minutes at 100° C. The reaction was allowed to cool to RT and diluted with water. The aqueous layer was extracted with ethyl acetate, washed with water and brine, dried (MgSO4), filtered, and concentrated under reduced pressure to give the 4-bromo-2-hydroxy-benzoic acid. Yield: 100%.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
14.5 mL
Type
reactant
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Quantity
1.5 mL
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solvent
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0.78 mL
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7.2 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-2-hydroxybenzoic Acid
Reactant of Route 2
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4-Bromo-2-hydroxybenzoic Acid
Reactant of Route 3
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Reactant of Route 4
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4-Bromo-2-hydroxybenzoic Acid
Reactant of Route 5
4-Bromo-2-hydroxybenzoic Acid
Reactant of Route 6
Reactant of Route 6
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Citations

For This Compound
48
Citations
PA Suchetan, V Suneetha, S Naveen, NK Lokanath… - IUCrData, 2016 - scripts.iucr.org
In the title compound, C7H5BrO3, the dihedral angle between the aromatic ring and the carboxylic acid group is 4.8 (4), and an intramolecular O—H⋯O hydrogen bond closes an S(6) …
Number of citations: 1 scripts.iucr.org
AR Morales, KJ Schafer‐Hales, CO Yanez… - …, 2009 - Wiley Online Library
… The condensation of 2-aminobenzenethiol and 4-bromo-2-hydroxybenzoic acid was carried out in the presence of PPSE in o-dichlorobenzene, providing A in 81 % yield.27 The …
PK Chhattise, AV Ramaswamy, SB Waghmode - Tetrahedron Letters, 2008 - Elsevier
… 4-Nitrophenol and 2-hydroxybenzoic acid were brominated to give 2-bromo-4-nitrophenol and 4-bromo-2-hydroxybenzoic acid with 55% and 56% conversions and 78% and 100% …
Number of citations: 76 www.sciencedirect.com
M Elliott, NF Janes, BC Pearson - … of the Science of Food and …, 1967 - Wiley Online Library
… The bromo alcohol was obtained by diazotisation of the sodium salt of 4-aminosalicylic acid31 which was coupled with cuprous bromide; the 4-bromo-2-hydroxybenzoic acid gave the …
Number of citations: 20 onlinelibrary.wiley.com
I Saikia, AJ Borah, P Phukan - Chemical reviews, 2016 - ACS Publications
Bromination is one of the most important transformations in organic synthesis and can be carried out using bromine and many other bromo compounds. Use of molecular bromine in …
Number of citations: 408 pubs.acs.org
Y Sun, Y Li, Z Miao, R Yang, Y Zhang, M Wu… - Bioorganic & Medicinal …, 2021 - Elsevier
… shown in Scheme 1, Scheme 3-methoxybenzylamine reacted with 4-bromo-2-hydroxybenzoyl chloride (2), which was prepared by refluxing reaction of 4-bromo-2-hydroxybenzoic acid (…
Number of citations: 4 www.sciencedirect.com
VS Padalkar, D Sakamaki, K Kuwada, N Tohnai… - RSC …, 2016 - pubs.rsc.org
… The intermediate 4 was synthesized from 2-aminothiophenol 1 and 4-bromo-2-hydroxybenzoic acid 2 by acid catalyzed cyclisation followed by acetylating with acetic anhydride. …
Number of citations: 39 pubs.rsc.org
KE Dudley - 2017 - digitalcommons.wku.edu
Electrophilic Aromatic Substitution (EAS) is one of the most frequently used aryl substitution methods. Aside from the fact that most EAS reactions require an acid and an oxidizer to …
Number of citations: 2 digitalcommons.wku.edu
XW Zhang, XL Chen, CZ Lu - Molecules, 2023 - mdpi.com
… -HBA) was synthesized from 4-bromo-2-hydroxybenzoic acid and dimethylac-ridin (DMAC) … synthesized via Suzuki coupling from 4-bromo-2-hydroxybenzoic acid and 4-(diphenylamino)…
Number of citations: 7 www.mdpi.com
JB Xi, YF Fang, B Frett, ML Zhu, T Zhu, YN Kong… - European Journal of …, 2017 - Elsevier
… Methyl ester 12 was synthesized from 4-bromo-2-hydroxybenzoic acid 11 utilizing Fischer-Speier esterification conditions. (±)-, (S)-1-(2-(trifluoromethyl)phenyl)ethanol or (2-(…
Number of citations: 46 www.sciencedirect.com

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